molecular formula C15H13ClN2O4 B5759577 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide

5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No. B5759577
M. Wt: 320.73 g/mol
InChI Key: QJGVETOTGDWCDM-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide, also known as GW441756, is a selective and potent inhibitor of the BACE1 enzyme. This enzyme is responsible for the production of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease. GW441756 has shown promising results in preclinical studies and is being investigated as a potential treatment for Alzheimer's disease.

Mechanism of Action

5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide works by inhibiting the BACE1 enzyme, which is responsible for the production of beta-amyloid. By reducing beta-amyloid levels in the brain, 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide may help to slow or prevent the progression of Alzheimer's disease.
Biochemical and Physiological Effects
In addition to its effects on beta-amyloid levels and cognitive function, 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to reduce oxidative stress and improve mitochondrial function in the brain. These effects may contribute to the neuroprotective properties of 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide is its high selectivity for the BACE1 enzyme, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels in the brain. Additionally, the safety and efficacy of 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide in humans have not yet been established.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide. One area of interest is the development of more potent and selective BACE1 inhibitors. Another area of interest is the investigation of 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide in combination with other therapeutic agents for the treatment of Alzheimer's disease. Finally, further studies are needed to establish the safety and efficacy of 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide in humans.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzoyl chloride with 2-methyl-3-nitroaniline to produce 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide. The compound is then purified using column chromatography.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide has been extensively studied in preclinical models of Alzheimer's disease. In these studies, the compound has been shown to reduce beta-amyloid levels in the brain, improve cognitive function, and reduce neuroinflammation. These findings suggest that 5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide may have therapeutic potential for the treatment of Alzheimer's disease.

properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-9-12(4-3-5-13(9)18(20)21)17-15(19)11-8-10(16)6-7-14(11)22-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGVETOTGDWCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(2-methyl-3-nitrophenyl)benzamide

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